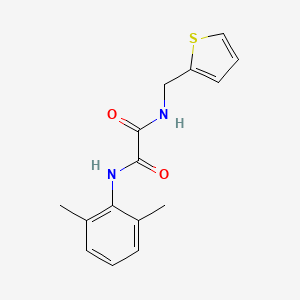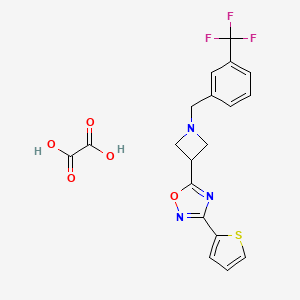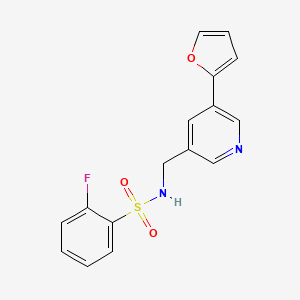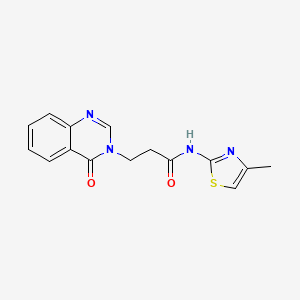
N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Hydrogen Bonding
N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have been studied for their intramolecular hydrogen bonding properties. Research has shown that certain oxamide derivatives are stabilized by intramolecular three-center hydrogen bonding involving the amide proton and two oxygen atoms (Martínez-Martínez et al., 1998).
Crystal Structure and Synthesis
The compound's crystal structure and synthesis have been a focus, with studies exploring its structural characteristics through X-ray diffraction and spectral analysis. For example, the crystal structure of specific derivatives of this compound was determined, providing insights into its molecular configuration and intermolecular interactions (Sharma et al., 2016), (Kumar et al., 2016).
Antimicrobial Activity
A derivative of this compound has been studied for its antimicrobial properties. The compound showed effective antibacterial activity against various microorganisms, highlighting its potential in antimicrobial applications (Cakmak et al., 2022).
Corrosion Inhibition
Research has also been conducted on the use of hydrazone derivatives of the compound as corrosion inhibitors. These studies have provided insights into the scientific mechanisms behind the adsorption of such derivatives and their effectiveness in protecting metals from corrosion (Lgaz, 2019).
Magnetic Properties
The compound's derivatives have been investigated for their magnetic properties. For instance, a study on a mononuclear lanthanide oxamate complex based on N-(2,6-dimethylphenyl)oxamic acid revealed field-induced slow magnetic relaxation behavior, which is typical of single-ion magnets (Fortea-Pérez et al., 2013).
Biotransformation and Metabolic Studies
Biotransformation and metabolism of compounds related to this compound have been studied to understand their pharmacokinetics and metabolic pathways in humans and animals (Fujimaki et al., 1990), (Martin et al., 1997).
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSGIFFLHWCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2371742.png)


![3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2371745.png)
